Dimethyl secologanoside; Secologanoside dimethyl ester
CAS No.:
Cat. No.: VC16545919
Molecular Formula: C18H26O11
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26O11 |
|---|---|
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | methyl 3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
| Standard InChI | InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3 |
| Standard InChI Key | MPCHHOVJEMEKKG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Dimethyl secologanoside is defined by its IUPAC name: methyl 3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 74713-15-8 |
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| InChIKey | MPCHHOVJEMEKKG-GQXLCABSNA-N |
| SMILES | C=C[C@H]1C@HOC=C(C(=O)OC)[C@H]1CC(=O)OC |
The compound’s stereochemistry, including configurations at C-8 and C-9, is critical for its biological interactions . The presence of methoxy groups at C-12 and C-16 enhances its stability and modulates its reactivity in biosynthetic pathways.
Natural Occurrence and Biosynthetic Role
Plant Sources
Dimethyl secologanoside has been identified in species of the Longaniaceae and Rubiaceae families, notably Strychnos spinosa and Adina racemosa . These plants utilize iridoids as defense metabolites against herbivores and pathogens, with dimethyl secologanoside acting as a precursor to bioactive alkaloids .
Biosynthetic Pathway
The compound originates from secologanin, a secoiridoid glucoside derived from the cyclization of 8-oxogeranial. Key enzymatic steps involve:
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Cyclization: Formation of the iridoid backbone via iridoid synthase.
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Glycosylation: Addition of glucose to enhance solubility and stability.
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Esterification: Methoxy group incorporation through methyltransferase activity .
This pathway intersects with the biosynthesis of indole alkaloids such as vinblastine, highlighting dimethyl secologanoside’s role as a branching point in secondary metabolism .
Synthetic Approaches
Total Synthesis Strategies
The synthesis of dimethyl secologanoside has been achieved through multiple routes, emphasizing its stereochemical complexity:
Norrish I Fragmentation
Tai et al. (2003) reported a formal total synthesis starting from bicyclo[2.2.1]heptanone (9). Photochemical Norrish I cleavage of 9 yielded a diketone intermediate, which underwent stereoselective reduction and glycosylation to afford the target compound .
Photochemical Rearrangement
A complementary approach involves the photochemical rearrangement of a cyclopentanoid precursor (1) to generate a common intermediate (2), which is further functionalized through esterification and glycosylation .
Challenges and Innovations
Key challenges include:
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Stereocontrol: Ensuring correct configurations at C-3 and C-8 during cyclization.
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Functional Group Compatibility: Protecting methoxy and carboxylate groups during glycosylation .
Recent advances in asymmetric catalysis and enzymatic synthesis aim to improve yields and scalability .
Biological Activities and Mechanisms
Anti-Inflammatory and Antioxidant Effects
Like related iridoids, dimethyl secologanoside exhibits NF-κB inhibition and ROS scavenging activities. In vitro studies suggest it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating MAPK pathways .
Neuroprotective Properties
Preliminary data indicate that iridoids enhance BDNF expression in neuronal cells, implicating dimethyl secologanoside in therapies for neurodegenerative diseases .
Applications and Future Directions
Pharmaceutical Development
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Anticancer Agents: As a precursor to monoterpene indole alkaloids, dimethyl secologanoside is a candidate for derivatization into chemotherapeutic agents .
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Anti-Inflammatory Formulations: Its cytokine-suppressive effects support potential use in autoimmune disease management.
Agricultural Uses
Iridoids are explored as natural pesticides due to their antifeedant properties. Field trials with Strychnos spinosa extracts show reduced pest infestation in crops .
Research Priorities
Future studies should focus on:
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